4-Benzyloxy-3,5-dibromo-benzaldehyde
Overview
Description
4-Benzyloxy-3,5-dibromo-benzaldehyde is a chemical compound with the CAS Number: 249515-06-8 . It has a molecular weight of 370.04 and its IUPAC name is 4-(benzyloxy)-3,5-dibromobenzaldehyde .
Synthesis Analysis
While specific synthesis methods for this compound were not found, a related compound, 3,5-Dibromobenzaldehyde, can be synthesized from 1,3,5-tribromobenzene in diethyl ether, cooled to -78°C, followed by the addition of one equivalent of n-BuLi dropwise .Molecular Structure Analysis
The InChI code for this compound is 1S/C14H10Br2O2/c15-12-6-11(8-17)7-13(16)14(12)18-9-10-4-2-1-3-5-10/h1-8H,9H2 .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . The storage temperature is 2-8°C .Scientific Research Applications
Synthesis and Characterization
- Synthesis of Novel Compounds: A study by Yüksek et al. (2015) involved the synthesis of new compounds using a derivative similar to 4-Benzyloxy-3,5-dibromo-benzaldehyde. These compounds were characterized by various spectroscopic methods and analyzed for in vitro antioxidant activities (Yüksek et al., 2015).
- Spectroscopic Characterization: Samad et al. (2015) conducted a study focusing on the spectroscopic characterization of compounds derived from a similar compound to this compound. The study detailed the structural properties of these compounds (Samad et al., 2015).
Photocatalysis and Synthesis
- Photocatalytic Applications: In research by Lima et al. (2017), graphitic carbon nitride, modified through various processes, was used as a metal-free photocatalyst for the selective synthesis of benzaldehyde from benzyl alcohol, demonstrating potential applications in photocatalysis (Lima et al., 2017).
Medicinal Chemistry and Drug Design
- Medicinal Chemistry Applications: A study by Bölcskei et al. (2022) highlighted the use of benzyloxy-benzaldehyde, a compound similar to this compound, as an intermediate in medicinal chemistry. It focused on synthesizing new compounds potentially beneficial in drug design (Bölcskei et al., 2022).
Oxidation Reactions
- Oxidation of Benzyl Alcohol to Benzaldehyde: Sharma et al. (2012) investigated the use of mesoporous Ti-SBA-15 treated with chlorosulfonic acid as a catalyst for the oxidation of benzyl alcohol to benzaldehyde, an important chemical in various industries. This study's findings can be related to the chemical properties and reactions of this compound (Sharma et al., 2012).
Safety and Hazards
Mechanism of Action
Target of Action
A position isomer of this compound, 4-benzyloxybenzaldehyde, has been reported to activate adenylyl cyclase . Adenylyl cyclase is an enzyme that converts ATP to cyclic AMP and pyrophosphate, playing a crucial role in cellular signaling.
Mode of Action
For instance, it could potentially bind to the active site of adenylyl cyclase, leading to an increase in the production of cyclic AMP .
Properties
IUPAC Name |
3,5-dibromo-4-phenylmethoxybenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Br2O2/c15-12-6-11(8-17)7-13(16)14(12)18-9-10-4-2-1-3-5-10/h1-8H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMYYDKQPNKYZQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2Br)C=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Br2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20363467 | |
Record name | 4-Benzyloxy-3,5-dibromo-benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20363467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
249515-06-8 | |
Record name | 4-Benzyloxy-3,5-dibromo-benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20363467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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